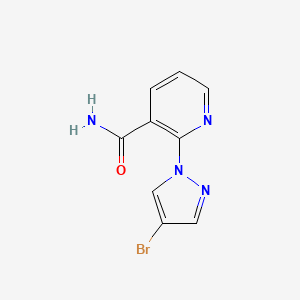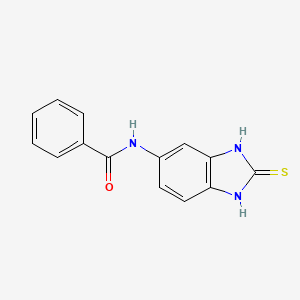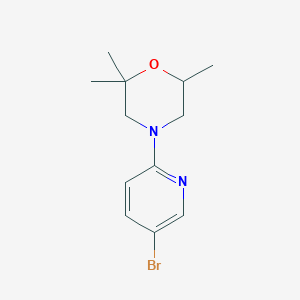
4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide, also known as TBAQ or TBAQ-4, is a novel quinoxaline derivative that has gained attention in the scientific community due to its potential pharmacological properties. TBAQ-4 is a synthetic compound that has been synthesized through various chemical methods.
Wirkmechanismus
4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 exerts its pharmacological effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound-4 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound-4 has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
This compound-4 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of various inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. This compound-4 has also been shown to induce the expression of various apoptotic genes, such as Bax and caspase-3, which are involved in the induction of apoptosis. Additionally, this compound-4 has been shown to inhibit the growth and proliferation of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has various advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized through various chemical methods. Additionally, this compound-4 has been shown to exhibit potent pharmacological properties, making it a promising candidate for further research. However, one of the limitations is that this compound-4 has not yet been extensively studied in vivo, and its potential toxicity and side effects are not yet fully understood.
Zukünftige Richtungen
There are various future directions for the research on 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4. One of the directions is to investigate its potential use in the treatment of various diseases, such as cancer and arthritis. Additionally, further research is needed to understand the mechanism of action of this compound-4 and its potential toxicity and side effects. Furthermore, this compound-4 can be modified to improve its pharmacological properties, such as its bioavailability and selectivity. Finally, this compound-4 can be used as a starting point for the development of novel quinoxaline derivatives with improved pharmacological properties.
Synthesemethoden
4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 can be synthesized through various chemical methods, including the reaction of 2,3-diaminotoluene with tert-butyl isocyanate in the presence of a suitable solvent. The reaction yields this compound-4 as a white crystalline solid, which can be purified through recrystallization. The purity of this compound-4 can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound-4 has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. This compound-4 has also been studied for its potential use as a diagnostic tool in various imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-19(2,3)12-6-4-11(5-7-12)16(23)20-13-8-9-14-15(10-13)22-18(25)17(24)21-14/h4-10H,1-3H3,(H,20,23)(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKCAHHQTSVEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)

![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)

![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)
![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)
